molecular formula C18H25N3O2 B3009103 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415502-82-6

2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B3009103
CAS No.: 2415502-82-6
M. Wt: 315.417
InChI Key: PVEIZEZWJTUIHT-UHFFFAOYSA-N
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Description

2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxane moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Attachment of the Oxane Moiety: This step involves the reaction of the piperidine derivative with oxane-containing reagents under suitable conditions.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including cyclization reactions involving nitriles and other suitable precursors.

    Final Coupling: The final step involves coupling the piperidine-oxane intermediate with the pyridine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine-4-carboxylic acid.

    Oxane Derivatives: Compounds containing the oxane ring, such as tetrahydropyran derivatives.

Uniqueness

2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of the piperidine, pyridine, and oxane moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 270.33 g/mol

This compound features a pyridine ring, which is known for its diverse biological activities. The presence of the oxan and piperidine moieties contributes to its pharmacological potential.

Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a pyridine nucleus exhibit significant activity against various pathogens, including bacteria and fungi. The incorporation of additional functional groups, such as methoxy and carbonitrile, enhances these activities.

A study highlighted the effectiveness of pyridine compounds against Klebsiella pneumoniae and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) demonstrating potent antimicrobial effects . The presence of the oxan group in our compound may further enhance its interaction with microbial targets.

Anticancer Activity

The anticancer potential of pyridine derivatives has also been documented. A recent investigation into various pyridine-carbonitrile derivatives revealed promising cytotoxic effects against several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells . The structure–activity relationship (SAR) analysis indicated that modifications to the carbonitrile position significantly influenced cytotoxicity.

CompoundCell LineIC50 (µM)
2-(Methoxy)pyridineHepG25.0
2-(Oxan)pyridineDU1453.5
2-(Carbonitrile)pyridineMDA-MB-2314.0

The mechanism by which pyridine compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For example, it is suggested that these compounds may inhibit DNA synthesis or interfere with cellular signaling pathways critical for cancer cell proliferation . The unique combination of functional groups in this compound may allow it to selectively target cancer cells while sparing normal cells.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various pyridine derivatives were tested against clinical isolates of bacteria. The compound demonstrated a lower MIC compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Cytotoxic Assessment : In vitro studies assessed the cytotoxicity of several derivatives against cancer cell lines. The findings showed that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting significant anticancer activity .

Properties

IUPAC Name

2-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-12-16-4-7-20-18(11-16)23-14-15-5-8-21(9-6-15)13-17-3-1-2-10-22-17/h4,7,11,15,17H,1-3,5-6,8-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEIZEZWJTUIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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